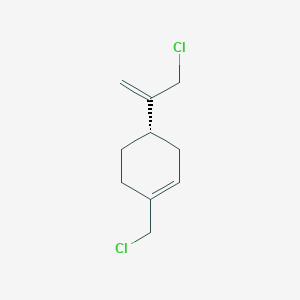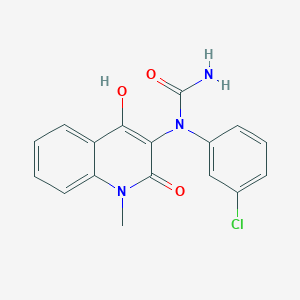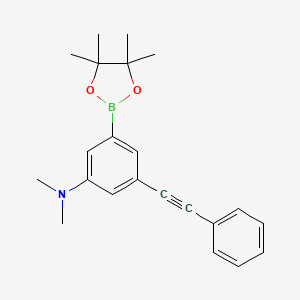![molecular formula C14H10N2O4 B12625801 1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene CAS No. 918434-56-7](/img/structure/B12625801.png)
1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene is an organic compound characterized by the presence of an isocyanate group and a nitrophenylmethoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene typically involves the reaction of 4-nitrophenylmethanol with phosgene to form the corresponding chloroformate, which is then treated with an amine to yield the desired isocyanate compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as primary or secondary amines, alcohols, and catalysts like triethylamine or pyridine.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution Reactions: Ureas, carbamates, and other derivatives.
Reduction Reactions: Amines.
Oxidation Reactions: Aldehydes or ketones.
Aplicaciones Científicas De Investigación
1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby affecting their function and activity. The nitrophenyl group can also participate in electron transfer processes, influencing the compound’s overall reactivity and interactions.
Comparación Con Compuestos Similares
4-Methoxyphenyl isocyanate: Similar structure but lacks the nitro group, resulting in different reactivity and applications.
4-Nitrophenyl isocyanate: Lacks the methoxy group, affecting its solubility and reactivity.
4-Methylphenyl isocyanate: Contains a methyl group instead of a methoxy group, leading to variations in chemical behavior.
Uniqueness: 1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene is unique due to the presence of both the isocyanate and nitrophenylmethoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
918434-56-7 |
|---|---|
Fórmula molecular |
C14H10N2O4 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
1-[(4-isocyanatophenoxy)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H10N2O4/c17-10-15-12-3-7-14(8-4-12)20-9-11-1-5-13(6-2-11)16(18)19/h1-8H,9H2 |
Clave InChI |
BHPBXTJUTMTCDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC2=CC=C(C=C2)N=C=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B12625721.png)
![[(3-Methoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12625725.png)
![1-(Thiomorpholin-4-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}ethanone](/img/structure/B12625734.png)

![N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12625746.png)
![(3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B12625747.png)
![5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12625754.png)
![2-[5-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12625761.png)



![(2R,5R)-2-methoxy-5-[(2R,5S)-5-methoxyoxolan-2-yl]oxolane](/img/structure/B12625793.png)

![(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine](/img/structure/B12625832.png)
